

Fexlamose (MUC-031): An In-depth Technical Guide or

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Compound of Interest

Compound Name: *Fexlamose*
CAS No.: *1285607-08-0*
Cat. No.: *B15623112*

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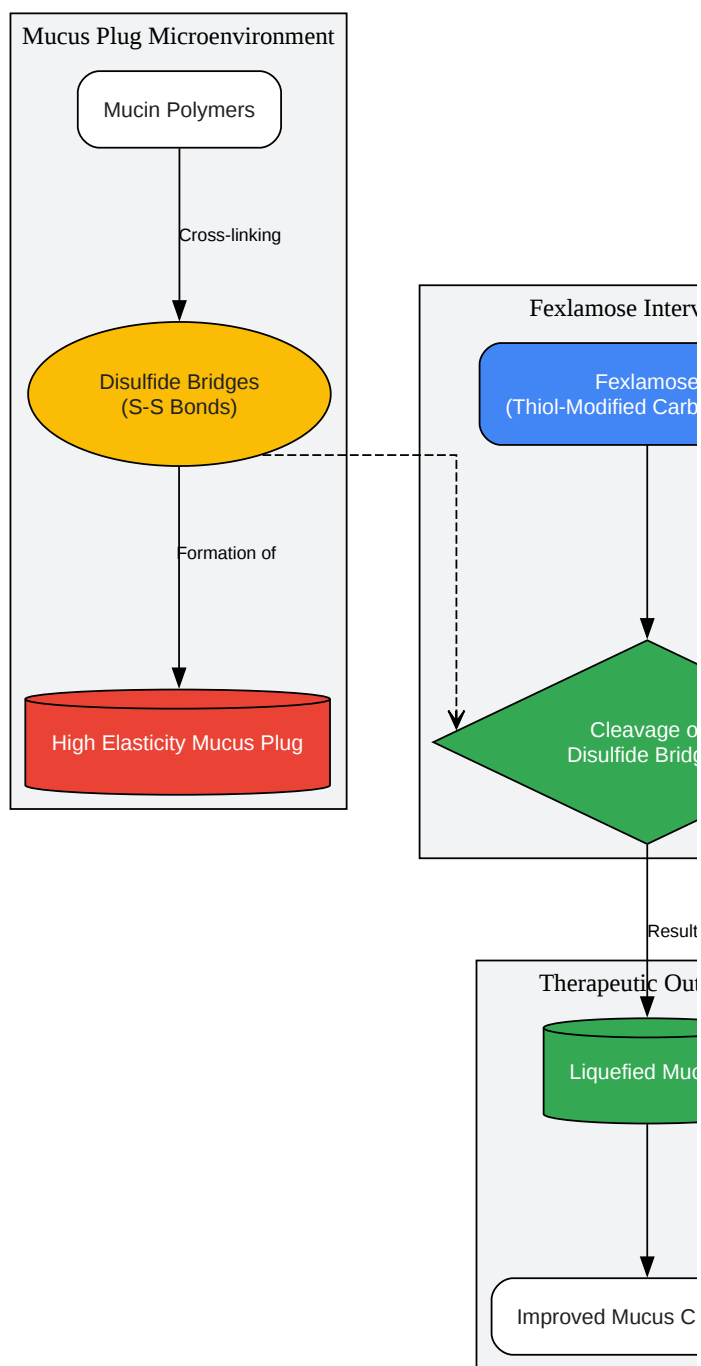
For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexlamose, also known as MUC-031 and AER-01, is a novel mucolytic agent under development by Aer Therapeutics for the treatment of muco-obstructive pulmonary disease (MOD). **Fexlamose** offers a targeted mechanism of action aimed at liquefying viscous mucus, a key pathological feature of MOD. This document provides an overview of the initial research findings for **Fexlamose**, consolidating preclinical and early-phase clinical data, experimental methodologies, and key signaling pathways.

Mechanism of Action

Fexlamose functions by cleaving disulfide bridges that cross-link mucin polymers.^{[1][4]} These disulfide bonds are critical to the elasticity and viscosity of mucus. **Fexlamose**'s mucolytic activity is designed to improve mucus clearance from the airways, thereby enhancing lung function and alleviating symptoms in patients with MOD. **Fexlamose** is non-toxic, and its polarity and high aqueous solubility are intended to facilitate easy penetration into mucus plugs.^[4]



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Caption: Mechanism of action of **Fexlamose** in cleaving mucin disulfide bridges.

Preclinical Research Findings

Initial preclinical studies have demonstrated the potent and rapid mucolytic activity of **Fexlamose**. A key study published in the European Respiratory Journal demonstrated the efficacy of Fexlamose in a murine model of muco-obstructive lung disease (βENaC-Tg mice).[5]

Quantitative Data from Preclinical Studies

Parameter	Vehicle Control	MUC-031	p-value
Airway Mucus Content (nL·mm ⁻²)	16.8 ± 3.2	7.5 ± 1.2	<0.01
Bronchoalveolar Lavage Cells (cells·mL ⁻¹)	73,833 ± 6930	47,679 ± 7736	<0.05
Mortality Rate	37%	21%	<0.05

Summary of Preclinical Experimental Protocols

Detailed, step-by-step protocols from the cited publications are not fully available in the public domain. However, the methodologies employed in the

- In Vitro Mucolytic Efficacy in Human Sputum:
 - Objective: To compare the mucolytic efficacy of MUC-031 with existing mucolytics (N-acetylcysteine and recombinant human deoxyribonuclease)
 - Methodology: Rheology was used to measure the elastic modulus (G') of sputum collected from patients with cystic fibrosis.[5] This technique as mucolytic agents. A larger decrease in G' indicates more effective mucolysis.[5]
- In Vivo Efficacy in a Mouse Model:
 - Objective: To determine the effects of MUC-031 on airway mucus plugging, inflammation, and survival.[5]
 - Animal Model: β-epithelial Na⁺ channel-overexpressing transgenic (βENaC-Tg) mice, which develop a phenotype of chronic inflammatory muco-
 - Drug Administration: **Fexlamose** (131 mg/mL) was administered via intranasal instillation.[7]
 - Treatment Regimens:
 - Acute treatment: Three doses administered in a single day to adult mice.[5][6]
 - Chronic treatment: Twice-daily treatment for two weeks in both adult and neonatal mice.[5][6]
 - Endpoints:
 - Airway mucus content was quantified.[5]
 - Inflammation was assessed by cell counts in bronchoalveolar lavage fluid.[5]
 - Survival rates were monitored in neonatal mice.[5]

Clinical Research Findings

Fexlamose has progressed into clinical development, with initial studies focusing on safety, tolerability, and pharmacokinetics in healthy volunteers, fi

Phase 1 Clinical Trials

- Study Design: Double-blind, placebo-controlled Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies were conducte
- Key Findings:
 - **Fexlamose** was found to be safe and well-tolerated.[4][8]
 - Adverse events were reported as mild to moderate and were self-resolving, with no serious adverse events (SAEs) observed.[4]
 - Pharmacokinetic data supported the suitability of **Fexlamose** for once-daily dosing.[4]
 - The drug exhibited a favorable taste and smell profile compared to first-generation thiol-based mucolytics.[1]

Phase 2a Clinical Trial (AER-01-002)

Aer Therapeutics has initiated a Phase 2a proof-of-concept clinical study (NCT06731959) to evaluate the efficacy and safety of inhaled **Fexlamose** in

Parameter	Details
Study Title	A Study to Investigate Using Inhaled [9]
Status	Not yet recruiting (as of last update)
Phase	Phase 2a [1]
Study Design	Randomized, double-blind, placebo-
Target Enrollment	100 participants [1][10]
Patient Population	Male and female adults (≥40 to ≤80 evidence of high mucus plugging. [1])
Intervention	Fexlamose solution administered on
Comparator	Placebo solution administered once
Primary Outcome Measures	Change from baseline in pre-bronch
Secondary Outcome Measures	Incidence of Adverse Events, chang Respiratory Questionnaire (SGRQ-C
Projected Top-line Data	January 2026 [1][10]

```

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Caption: Workflow for the Phase 2a clinical trial of **Fexlamose** (AER-01-002).

Conclusion

Fexlamose (MUC-031) is a promising new therapeutic agent with a well-defined mechanism of action targeting a key pathological driver of muco-obs acting mucolytic. Early clinical studies in healthy volunteers have established a favorable safety and tolerability profile. The ongoing Phase 2a proof-of-concept study of **Fexlamose** and its potential to address a significant unmet medical need in the management of chronic respiratory diseases. The use of a precision medicine approach to patient stratification in COPD research.[1][4]

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